3-Ethyloctan-3-ol: A Comprehensive Technical Guide
3-Ethyloctan-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula C10H22O.[1] As a member of the tertiary alcohol family, it exhibits characteristic chemical properties and reactivity. This technical guide provides an in-depth overview of the chemical and physical properties of 3-Ethyloctan-3-ol, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Ethyloctan-3-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 3-Ethyloctan-3-ol | [1] |
| CAS Number | 2051-32-3 | [1] |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Density | 0.828 g/cm³ | |
| Boiling Point | 201.3 °C at 760 mmHg | |
| Melting Point | -1.53 °C (estimated) | |
| Flash Point | 81.1 °C | |
| Refractive Index | 1.434 | |
| LogP | 3.70 (Predicted) | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
Experimental Protocols
Synthesis of 3-Ethyloctan-3-ol via Grignard Reaction
3-Ethyloctan-3-ol can be synthesized through the reaction of an appropriate ester with a Grignard reagent. Specifically, the reaction of ethyl propionate (B1217596) with pentylmagnesium bromide will yield the desired tertiary alcohol.[2] Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[3][4]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Ethyl propionate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Hydrochloric acid (for cleaning glassware)
Procedure:
-
Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
-
All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the appearance of a cloudy solution and gentle refluxing of the ether.
-
Once the reaction has started, the remaining 1-bromopentane solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium.
-
-
Reaction with Ethyl Propionate:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of ethyl propionate in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The diethyl ether is removed by rotary evaporation.
-
The crude 3-Ethyloctan-3-ol is then purified by fractional distillation under reduced pressure.
-
Characterization and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
The purity of the synthesized 3-Ethyloctan-3-ol can be determined, and its identity confirmed, using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation:
-
A dilute solution of the purified 3-Ethyloctan-3-ol is prepared in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.
Spectral Data
Mass Spectrometry (MS)
The mass spectrum of 3-Ethyloctan-3-ol is characterized by the absence of a prominent molecular ion peak (m/z 158), which is typical for tertiary alcohols due to the instability of the molecular ion.[5] The fragmentation pattern is dominated by alpha-cleavage, leading to the loss of alkyl radicals.
Key Fragmentation Peaks:
-
m/z 129: [M - C2H5]+, loss of an ethyl radical. This is often the base peak.
-
m/z 87: [M - C5H11]+, loss of a pentyl radical.
-
m/z 59: [C3H7O]+, a fragment containing the hydroxyl group.
-
m/z 43: [C3H7]+, a propyl fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~0.9 ppm (triplet, 6H): The two terminal methyl groups of the ethyl and pentyl chains.
-
~1.2-1.6 ppm (multiplet, 12H): The methylene (B1212753) groups of the ethyl and pentyl chains.
-
~1.5 ppm (singlet, 1H): The hydroxyl proton. This peak may be broad and its chemical shift is concentration and solvent dependent.
¹³C NMR (Predicted):
-
~8-15 ppm: The two terminal methyl carbons.
-
~23-40 ppm: The methylene carbons of the alkyl chains.
-
~75-80 ppm: The quaternary carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethyloctan-3-ol will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.
Expected IR Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
-
~2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the alkyl chains.
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.
-
~1150 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.
Mandatory Visualizations
References
- 1. 3-Ethyl-3-octanol | C10H22O | CID 74917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. shimadzu.com [shimadzu.com]
